molecular formula C10H9N3S B12742638 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine CAS No. 93299-86-6

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine

Katalognummer: B12742638
CAS-Nummer: 93299-86-6
Molekulargewicht: 203.27 g/mol
InChI-Schlüssel: VMXDWLBNYXYBFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that belongs to the class of triazoles and benzothiazines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines the triazole and benzothiazine moieties, makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine typically involves the construction of the triazole ring followed by its fusion with the benzothiazine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiazole with hydrazine derivatives can lead to the formation of the triazole ring, which is then fused with the benzothiazine structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings.

Analyse Chemischer Reaktionen

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4H-s-triazolo(3,4-c)(1,4)benzothiazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole and benzothiazine moieties, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

93299-86-6

Molekularformel

C10H9N3S

Molekulargewicht

203.27 g/mol

IUPAC-Name

1-methyl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C10H9N3S/c1-7-11-12-10-6-14-9-5-3-2-4-8(9)13(7)10/h2-5H,6H2,1H3

InChI-Schlüssel

VMXDWLBNYXYBFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1C3=CC=CC=C3SC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.